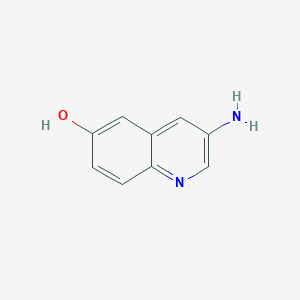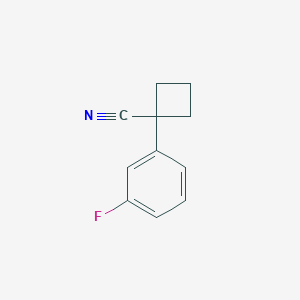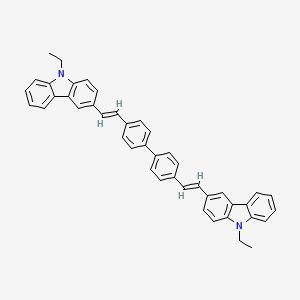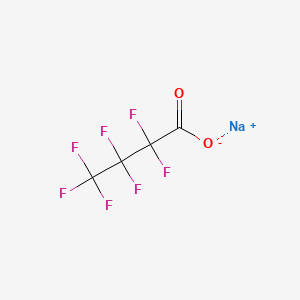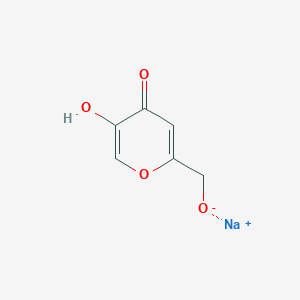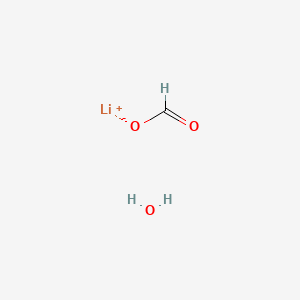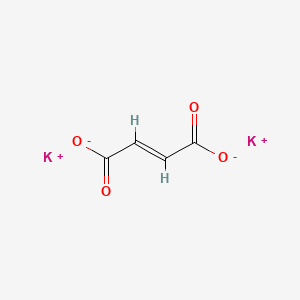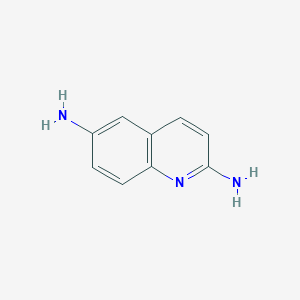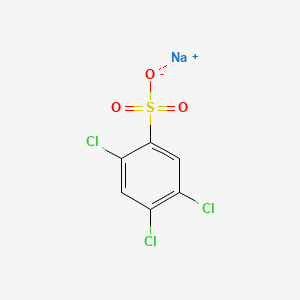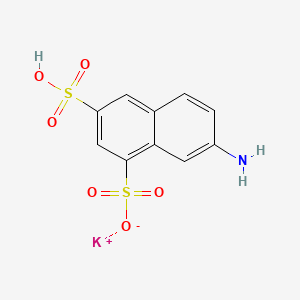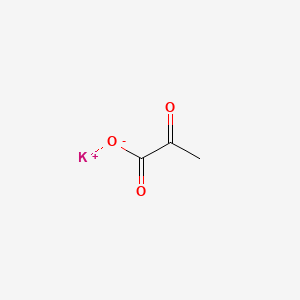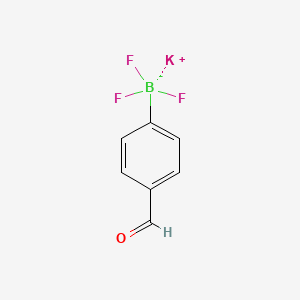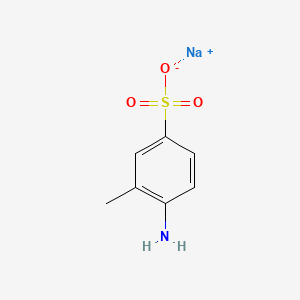
Sodium 3-methylsulphanilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-methylsulphanilate is an organic compound that appears as a colorless crystalline solid at room temperature. It is known for its lack of odor and is classified as an organic substance . This compound is part of the broader class of sulfinates, which are versatile building blocks in organic synthesis .
准备方法
The synthesis of sodium 3-methylsulphanilate typically involves the sulfonation of 3-methylbenzenesulfonic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
化学反应分析
Sodium 3-methylsulphanilate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include sulfonic acids, sulfides, and sulfonamides .
科学研究应用
Sodium 3-methylsulphanilate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of sodium 3-methylsulphanilate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in various chemical transformations .
相似化合物的比较
Sodium 3-methylsulphanilate can be compared to other sulfinates such as sodium benzenesulfinate and sodium toluenesulfinate. While all these compounds share similar reactivity patterns, this compound is unique due to its specific methyl substitution, which can influence its reactivity and the types of products formed. Other similar compounds include:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
These compounds are also used as building blocks in organic synthesis and share similar applications in chemistry and industry .
属性
CAS 编号 |
63450-43-1 |
|---|---|
分子式 |
C7H9NNaO3S |
分子量 |
210.21 g/mol |
IUPAC 名称 |
sodium;4-amino-3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H9NO3S.Na/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4H,8H2,1H3,(H,9,10,11); |
InChI 键 |
CSUXUDMQKNKKJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N.[Na+] |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
63450-43-1 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


